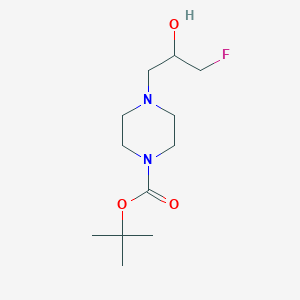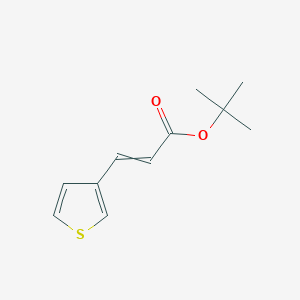
7-Bromo-2-methyl-1,2-benzoxazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-methyl-1,2-benzoxazol-3-one is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-1,2-benzoxazol-3-one typically involves the cyclization of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO3) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform solvent . The reaction proceeds through acylation followed by intramolecular cyclization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts and solvents to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-methyl-1,2-benzoxazol-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
7-Bromo-2-methyl-1,2-benzoxazol-3-one has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Applications: It is used in the development of new materials and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methyl-1,2-benzoxazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation . Molecular docking studies have shown that the compound can bind to specific sites on these targets, thereby modulating their activity.
Comparison with Similar Compounds
- 7-Bromo-2-methyl-1,3-benzoxazole
- 7-Bromo-2-methylquinoline
- 7-Bromo-2-methylindole
Comparison: Compared to these similar compounds, 7-Bromo-2-methyl-1,2-benzoxazol-3-one is unique due to its specific substitution pattern and the presence of the benzoxazole ringFor instance, while 7-Bromo-2-methylquinoline and 7-Bromo-2-methylindole also exhibit biological activities, the benzoxazole ring in this compound provides additional sites for functionalization and interaction with biological targets .
Properties
Molecular Formula |
C8H6BrNO2 |
|---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
7-bromo-2-methyl-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C8H6BrNO2/c1-10-8(11)5-3-2-4-6(9)7(5)12-10/h2-4H,1H3 |
InChI Key |
HAWZFSBYPPQCBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(O1)C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



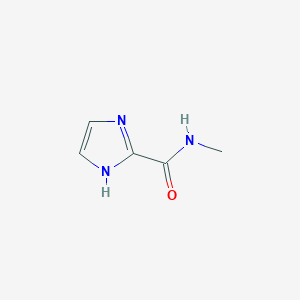


![5-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-F]pyrimidine](/img/structure/B13983259.png)
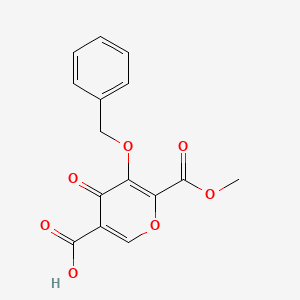
![1-[1,4,6,7-Tetrahydro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B13983270.png)


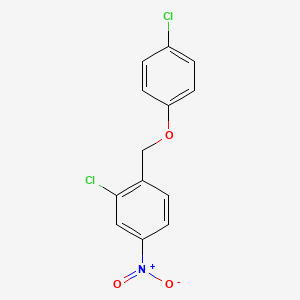
![(s)-3-([1,1'-Biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13983294.png)
